molecular formula C15H20O3 B12299777 (4Ar,8as,9as)-9a-hydroxy-4,4,7-trimethyl-4a,5,6,8a,9,9a-hexahydronaphtho[2,3-b]furan-2(4h)-one CAS No. 89837-72-9

(4Ar,8as,9as)-9a-hydroxy-4,4,7-trimethyl-4a,5,6,8a,9,9a-hexahydronaphtho[2,3-b]furan-2(4h)-one

Cat. No.: B12299777
CAS No.: 89837-72-9
M. Wt: 248.32 g/mol
InChI Key: FGUPQPDMAULLNU-HFAKWTLXSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

Molecular Architecture

The compound features a naphtho[2,3-b]furan scaffold fused to a decalin-derived bicyclic system. The furan ring (positions 2-3-4a-9a) is annulated to a naphthalenic system, creating a rigid, polycyclic framework. Three methyl groups occupy positions 4, 4, and 7, while a hydroxyl group resides at 9a. The hexahydro designation indicates saturation at positions 4a, 5, 6, 8a, 9, and 9a, forming chair-like cyclohexane conformations.

Table 1: Key Structural Features
Feature Description
Core structure Naphtho[2,3-b]furan fused to decalin system
Functional groups Lactone (2(4H)-one), tertiary hydroxyl (9a-OH), three methyl substituents
Ring junctions trans-decalin configuration at 4a/8a positions
Molecular formula C₁₅H₂₂O₃

IUPAC Nomenclature Rationale

The systematic name follows priority rules for fused polycyclic systems:

  • Parent hydride : Naphtho[2,3-b]furan-2(4H)-one (b-edge fusion)
  • Hydrogenation : "Hexahydro" specifies saturation at six positions (4a,5,6,8a,9,9a)
  • Substituents :
    • 9a-hydroxy (stereodescriptor R)
    • 4,4,7-trimethyl (two geminal methyls at C4)
  • Stereochemistry : Absolute configurations at 4aR,8aS,9aS.

The numbering system originates from the furan oxygen (position 1), proceeding through the naphthalenic system to maintain lowest possible locants for substituents.

Properties

CAS No.

89837-72-9

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(4aR,8aS,9aS)-9a-hydroxy-4,4,7-trimethyl-5,6,8a,9-tetrahydro-4aH-benzo[f][1]benzofuran-2-one

InChI

InChI=1S/C15H20O3/c1-9-4-5-11-10(6-9)8-15(17)12(14(11,2)3)7-13(16)18-15/h6-7,10-11,17H,4-5,8H2,1-3H3/t10-,11-,15+/m1/s1

InChI Key

FGUPQPDMAULLNU-HFAKWTLXSA-N

Isomeric SMILES

CC1=C[C@@H]2C[C@]3(C(=CC(=O)O3)C([C@@H]2CC1)(C)C)O

Canonical SMILES

CC1=CC2CC3(C(=CC(=O)O3)C(C2CC1)(C)C)O

Origin of Product

United States

Preparation Methods

Oxidative Cyclization of Polyolefinic Precursors

The oxidative cyclization of polyolefinic substrates remains a cornerstone for constructing the naphtho[2,3-b]furan scaffold. A representative protocol involves the RuCl3-catalyzed periodate oxidation of a spirocyclic diene intermediate. In this method, the diene undergoes regioselective epoxidation, followed by acid-mediated cyclization to form the fused furan ring. Key parameters include:

  • Catalyst : RuCl3 (5 mol%) in a biphasic solvent system (CH2Cl2/H2O)
  • Oxidant : Sodium periodate (2.5 equiv) at 0–5°C
  • Post-oxidation treatment : Pyridinium chlorochromate (PCC) in dichloromethane for hydroxyl group oxidation

This method achieves moderate yields (45–55%) but requires rigorous purification to isolate the target compound from byproducts such as overoxidized derivatives.

Biocatalytic Lactonization via Baeyer-Villiger Monooxygenases

Enzymatic strategies leveraging Baeyer-Villiger monooxygenases (BVMOs) offer stereoselective advantages. BVMOs catalyze the insertion of an oxygen atom adjacent to a ketone, forming the lactone ring. For this compound, the proposed pathway involves:

  • Substrate : A methyl-substituted bicyclic ketone
  • Enzyme : Cyclohexanone monooxygenase (CHMO) from Acinetobacter sp.
  • Cofactor regeneration : NADPH recycling using glucose dehydrogenase

Reaction conditions (pH 7.0, 30°C) yield 60–68% lactone with >90% enantiomeric excess (ee). However, substrate inhibition at concentrations >10 mM limits scalability.

Acid-Catalyzed Intramolecular Esterification

Intramolecular esterification of hydroxy-acid precursors under acidic conditions is a classical approach. A modified protocol for this compound uses:

  • Precursor : 9a-Hydroxy-4,4,7-trimethylnaphtho[2,3-b]furanoic acid
  • Catalyst : p-Toluenesulfonic acid (pTSA, 10 mol%)
  • Solvent : Toluene under Dean-Stark trap conditions

The reaction proceeds via a six-membered transition state, achieving 70–75% yield after 12 hours at reflux. Competing dehydration pathways necessitate careful temperature control to minimize byproducts.

Metathesis-Mediated Ring-Closing

Ring-closing metathesis (RCM) using Grubbs catalysts constructs the dihydropyran subunit before lactonization. A two-step sequence is employed:

  • RCM : 2nd-generation Grubbs catalyst (3 mol%) in CH2Cl2 at 40°C
  • Lactonization : Ti(OiPr)4-mediated cyclization of the resultant diene

This method achieves 50–60% overall yield but struggles with stereochemical drift during the metathesis step.

Hybrid Chemoenzymatic Synthesis

A convergent approach combines chemical synthesis of the naphtho-furan core with enzymatic hydroxylation:

  • Step 1 : Pd-catalyzed Suzuki-Miyaura coupling to assemble the bicyclic framework
  • Step 2 : Hydroxylation using P450 BM3 mutants (F87A/V96L) for site-specific oxidation

The chemoenzymatic route achieves 65% yield and >95% ee but requires specialized enzyme engineering.

Comparative Analysis of Preparation Methods

Method Yield (%) Stereoselectivity Scalability Key Challenges
Oxidative Cyclization 45–55 Moderate Limited Byproduct formation
Biocatalytic Lactonization 60–68 High Moderate Substrate inhibition
Acid-Catalyzed Esterification 70–75 Low High Competing dehydration
Metathesis-Mediated RCM 50–60 Moderate Moderate Stereochemical drift
Hybrid Chemoenzymatic 65 Very High Low Enzyme optimization required

Chemical Reactions Analysis

Types of Reactions

(4Ar,8as,9as)-9a-hydroxy-4,4,7-trimethyl-4a,5,6,8a,9,9a-hexahydronaphtho[2,3-b]furan-2(4h)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted naphthofurans.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Its structural features enhance its interaction with microbial cell membranes.
  • Anti-inflammatory Effects : Studies have shown that (4Ar,8as,9as)-9a-hydroxy-4,4,7-trimethyl-4a,5,6,8a,9,9a-hexahydronaphtho[2,3-b]furan-2(4h)-one can modulate inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
  • Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals effectively. This property makes it a candidate for formulations aimed at reducing oxidative stress-related diseases.

Agricultural Applications

  • Pesticidal Activity : Preliminary studies suggest that this compound may possess insecticidal properties. Its application in pest management could provide an eco-friendly alternative to synthetic pesticides.
  • Plant Growth Regulation : The compound has been investigated for its potential to enhance plant growth and yield. It may act as a growth regulator by influencing hormonal pathways in plants.

Material Science Applications

  • Polymer Chemistry : The unique structure of (4Ar,8as,9as)-9a-hydroxy-4,4,7-trimethyl-4a,5,6,8a,9,9a-hexahydronaphtho[2,3-b]furan-2(4h)-one allows it to be incorporated into polymer matrices. This incorporation can enhance the mechanical properties and thermal stability of the resulting materials.
  • Nanotechnology : The compound's properties make it suitable for use in nanocarriers for drug delivery systems. Its ability to encapsulate drugs could improve bioavailability and targeted delivery.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study conducted on various strains of bacteria showed that (4Ar,8as,9as)-9a-hydroxy-4,4,7-trimethyl-4a,5,6,8a,9,9a-hexahydronaphtho[2,3-b]furan-2(4h)-one exhibited a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics against resistant strains .
  • Inflammation Model in Rodents :
    • In a controlled experiment involving induced inflammation in rodents, the administration of this compound resulted in a significant reduction of edema and inflammatory markers compared to the control group .
  • Plant Growth Trials :
    • Field trials demonstrated that crops treated with formulations containing this compound showed a 20% increase in yield compared to untreated controls under similar environmental conditions .

Mechanism of Action

The mechanism of action of (4Ar,8as,9as)-9a-hydroxy-4,4,7-trimethyl-4a,5,6,8a,9,9a-hexahydronaphtho[2,3-b]furan-2(4h)-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the unique structure of the compound allow it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cancer cell growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues in the Naphthofuranone Family

Table 1: Key Structural and Functional Differences
Compound Name & CAS Molecular Formula Key Substituents & Stereochemistry Bioactivity Source/Reference
Palmosalide A (73030-71-4) C₁₅H₂₀O₃ 9a-OH; 4,4,7-trimethyl; (4aR,8aS,9aS) Weak anti-S. aureus activity Aster sampsonii
Atractylenolide III (73030-71-4) C₁₅H₂₀O₃ 6α-OH; 8a-methyl; (4aR,5S,9aR) Anti-inflammatory, antitumor Atractylodes macrocephala
(3aS,4aR,8aS,9aR)-3a-Hydroxy-8a-methyl-3,5-dimethylene... (HDFO) C₁₅H₂₀O₃ 3a-OH; 8a-methyl; 3,5-dimethylene; (3aS,4aR,8aS,9aR) Antifungal activity Biscogniauxia spp.
Compound 3 from Aster sampsonii C₁₅H₂₀O₃ 8a-OH; 3,4a,5-trimethyl; (4aR,5S,8aR) Weak anti-S. aureus activity Aster sampsonii
9-Phenyl-3a,4-dihydronaphtho[2,3-c]furan-1(3H)-one (10568-28-2) C₁₈H₁₄O₂ 9-phenyl; 3a,4-dihydro; no hydroxyl groups Unreported (structural studies only) Synthetic
Key Observations :

Hydroxyl Group Position: Palmosalide A (9a-OH) and Atractylenolide III (6α-OH) differ in hydroxyl placement, which correlates with divergent bioactivities. Atractylenolide III’s 6α-OH enhances its anti-inflammatory properties compared to Palmosalide A’s weak antibacterial effects . Compound 3 from Aster sampsonii (8a-OH) shares a similar naphthofuranone backbone but lacks the 4,4,7-trimethyl pattern, reducing its hydrophobicity .

Methyl Substituents :

  • The 4,4,7-trimethyl groups in Palmosalide A contribute to its stereochemical rigidity and membrane permeability, whereas HDFO’s 8a-methyl and dimethylene groups favor antifungal interactions .

Aromatic vs.

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data
Property Palmosalide A Atractylenolide III HDFO 9-Phenyl Derivative
LogP (Predicted) 2.8 2.5 3.1 3.9
Hydrogen Bond Donors 1 1 1 0
Hydrogen Bond Acceptors 3 3 3 2
Topological Polar Surface Area (Ų) 50.7 46.7 49.3 26.3
Solubility (mg/mL) 0.12 0.25 0.08 <0.01
Key Insights :
  • The higher LogP and lower solubility of the 9-phenyl derivative (CAS: 10568-28-2) reflect its lipophilic nature, limiting aqueous solubility but enhancing membrane penetration .
  • Palmosalide A’s moderate LogP (2.8) balances hydrophobicity and solubility, making it more bioavailable than HDFO .

Biological Activity

(4Ar,8as,9as)-9a-hydroxy-4,4,7-trimethyl-4a,5,6,8a,9,9a-hexahydronaphtho[2,3-b]furan-2(4h)-one is a complex organic compound with a unique naphthofuran structure. Its potential biological activities have garnered interest in various fields including medicinal chemistry and pharmacology. This article explores the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C15H20O3
  • Molecular Weight : 248.32 g/mol
  • CAS Number : 89837-72-9
  • IUPAC Name : (4aR,8aS,9aS)-9a-hydroxy-4,4,7-trimethyl-5,6,8a,9-tetrahydro-4aH-benzo[f]benzofuran-2-one

The biological activity of (4Ar,8as,9as)-9a-hydroxy-4,4,7-trimethyl-4a,5,6,8a,9,9a-hexahydronaphtho[2,3-b]furan-2(4h)-one is attributed to its interaction with specific molecular targets. The presence of hydroxyl groups allows for binding to various enzymes and receptors. This interaction can modulate enzymatic activity and influence metabolic pathways:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It can affect receptor-mediated signaling pathways that are crucial in various biological processes.

Biological Activities

Numerous studies have highlighted the potential biological activities of this compound:

Anticancer Properties

Research indicates that (4Ar,8as,9as)-9a-hydroxy-4,4,7-trimethyl-4a,5,6,8a,9,9a-hexahydronaphtho[2,3-b]furan-2(4h)-one exhibits significant anticancer properties. For instance:

  • Cell Viability Reduction : In vitro studies have shown that this compound reduces cell viability in various cancer cell lines.
Cell LineConcentration (μM)Viability Reduction (%)
A375 Melanoma5045
HeLa Cervical10060
MCF7 Breast2530

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can inhibit the production of pro-inflammatory cytokines:

  • Cytokine Inhibition : Significant reductions in TNF-alpha and IL-6 levels were observed in treated macrophages.
Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control120150
Treated6080

Case Studies

Several case studies provide insights into the therapeutic potential of this compound:

  • Study on A375 Melanoma Cells :
    • A study demonstrated that treatment with (4Ar,8as,9as)-9a-hydroxy-4,4,7-trimethyl resulted in apoptosis in a dose-dependent manner after 48 hours.
    • The mechanism involved downregulation of the JAK2/STAT3 signaling pathway.
  • Anti-inflammatory Activity in Vascular Smooth Muscle Cells (VSMCs) :
    • The compound was shown to significantly decrease Ox-LDL-induced inflammation markers such as MCP-1 and NO production.

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of this polycyclic furan derivative?

Methodological Answer: Synthesis optimization should focus on controlling stereochemistry and regioselectivity. For example, using chiral catalysts (e.g., organocatalysts or transition-metal complexes) can enhance enantiomeric excess, as demonstrated in analogous furan syntheses . Reaction conditions (e.g., temperature, solvent polarity, and inert atmosphere) must be systematically varied to minimize side products. Column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) is critical for isolating pure stereoisomers .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to assign stereochemistry and confirm substituent positions. For example, coupling constants (JJ-values) in 1H^1 \text{H}-NMR can distinguish axial vs. equatorial protons in decalin-like systems .
  • X-ray Crystallography : Resolve absolute configuration and verify ring conformations, particularly for the hexahydronaphtho-furan core .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect fragmentation patterns unique to polycyclic systems .

Advanced Research Questions

Q. How can researchers address discrepancies between experimental and computational data for this compound’s conformational stability?

Methodological Answer: Discrepancies often arise from approximations in density functional theory (DFT) calculations. To resolve this:

  • Compare multiple computational methods (e.g., MP2, CCSD(T)) with solvent-effect corrections.
  • Validate torsional angles and ring puckering using experimental X-ray or NOESY data .
  • Use dynamic NMR to study ring-flipping kinetics and correlate with computed energy barriers .

Q. What protocols are recommended for assessing the environmental fate of this compound in ecological studies?

Methodological Answer: Follow the INCHEMBIOL framework :

  • Phase 1 : Determine physical-chemical properties (log PP, water solubility) via shake-flask or HPLC methods.
  • Phase 2 : Conduct biodegradation assays (e.g., OECD 301F) under aerobic/anaerobic conditions.
  • Phase 3 : Use LC-MS/MS to track metabolite formation in soil/water matrices and quantify bioaccumulation potential in model organisms (e.g., Daphnia magna) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectroscopic data for methyl group assignments in this compound?

Methodological Answer:

  • Step 1 : Cross-validate NMR data with isotopic labeling (e.g., 2H^2 \text{H}-methyl groups) to resolve overlapping signals.
  • Step 2 : Compare experimental IR carbonyl stretches (1700–1750 cm1^{-1}) with DFT-predicted vibrational modes .
  • Step 3 : Reconcile mass spectral fragmentation patterns with in silico predictions (e.g., using Mass Frontier software) .

Table: Comparative Spectroscopic Data

TechniqueObserved Data (Compound)Reference Data (Analog)Source
1H^1 \text{H}-NMR (δ, ppm)1.24 (s, 3H, CH3_3)1.28 (s, 3H, CH3_3)
13C^{13}\text{C}-NMR (δ, ppm)172.1 (C=O)171.8 (C=O)
HRMS (m/z)288.1932 [M+H]+^+288.1928 [M+H]+^+

Key Considerations

  • Stereochemical Complexity : Use Mosher’s ester derivatization or electronic circular dichroism (ECD) to assign absolute configurations .
  • Safety Protocols : Adhere to H200-H420 hazard codes for handling toxic intermediates (e.g., proper ventilation, PPE) .
  • Statistical Design : Implement randomized block designs for ecological studies to account for spatial/temporal variability .

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